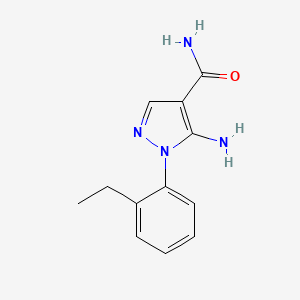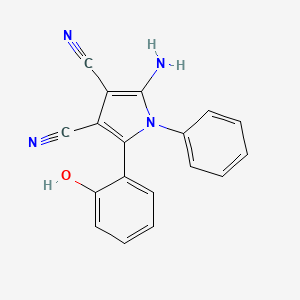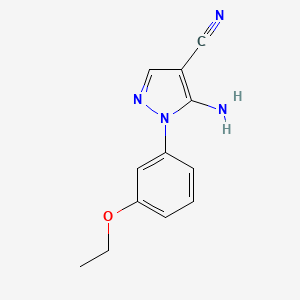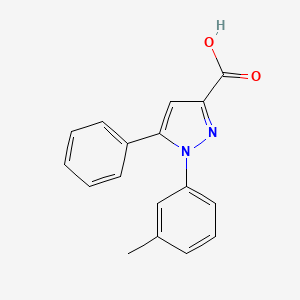
N-Methyl-3-oxoisoxazolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-3-oxoisoxazolidine-2-carboxamide is a heterocyclic compound that belongs to the class of isoxazolidines This compound is characterized by a five-membered ring containing nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-oxoisoxazolidine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-methylhydroxylamine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the isoxazolidine ring . The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-3-oxoisoxazolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.
Substitution: Reagents such as halogens or nucleophiles are used under conditions that favor substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-Methyl-3-oxoisoxazolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of N-Methyl-3-oxoisoxazolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the presence of the carboxamide moiety, which allows the compound to bind to active sites on target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-4-oxoisoxazolidine-2-carboxamide
- N-Methyl-5-oxoisoxazolidine-2-carboxamide
- N-Methyl-6-oxoisoxazolidine-2-carboxamide
Uniqueness
N-Methyl-3-oxoisoxazolidine-2-carboxamide is unique due to its specific ring structure and the position of the carboxamide group. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Propiedades
Fórmula molecular |
C5H8N2O3 |
|---|---|
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
N-methyl-3-oxo-1,2-oxazolidine-2-carboxamide |
InChI |
InChI=1S/C5H8N2O3/c1-6-5(9)7-4(8)2-3-10-7/h2-3H2,1H3,(H,6,9) |
Clave InChI |
ZEOHKJGYJGSOGC-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N1C(=O)CCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Cyclopenta[b]benzofuran](/img/structure/B12873535.png)




![(2R,3AR,6aS)-ethyl 2-methyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12873558.png)

![1h-Pyrrolo[2,3-b]pyridine-1-carbaldehyde](/img/structure/B12873570.png)



![3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole](/img/structure/B12873597.png)
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12873608.png)

